molecular formula C16H20N2 B10843263 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine

4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine

Cat. No.: B10843263
M. Wt: 240.34 g/mol
InChI Key: OLBSGDZXLHSPOR-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine is a compound that features an indole moiety attached to a cyclohexene ring with a dimethylamine substituent. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions in methanol, yielding the desired indole product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 4-(1H-indol-3-yl)-N,N-dimethylcyclohexanamine.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-enamine is unique due to its combination of an indole moiety with a cyclohexene ring and a dimethylamine substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N,N-dimethylcyclohex-3-en-1-amine

InChI

InChI=1S/C16H20N2/c1-18(2)13-9-7-12(8-10-13)15-11-17-16-6-4-3-5-14(15)16/h3-7,11,13,17H,8-10H2,1-2H3

InChI Key

OLBSGDZXLHSPOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(=CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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